
(4S)-4-Benzyl-L-proline hcl
概要
説明
(4S)-4-Benzyl-L-proline hydrochloride is a chiral amino acid derivative It is a hydrochloride salt form of (4S)-4-Benzyl-L-proline, which is a proline analog with a benzyl group attached to the fourth carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-Benzyl-L-proline hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with L-proline, a naturally occurring amino acid.
Benzylation: The benzyl group is introduced at the fourth carbon of the proline ring. This can be achieved through various methods, including the use of benzyl halides in the presence of a base.
Hydrochloride Formation: The final step involves converting the free base form of (4S)-4-Benzyl-L-proline into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of (4S)-4-Benzyl-L-proline hydrochloride may involve large-scale benzylation reactions followed by purification steps such as crystallization or recrystallization to obtain the pure hydrochloride salt.
化学反応の分析
Types of Reactions
(4S)-4-Benzyl-L-proline hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzyl alcohol or benzaldehyde under appropriate conditions.
Reduction: The compound can be reduced to remove the benzyl group, reverting to L-proline.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: L-proline.
Substitution: Various substituted proline derivatives depending on the nucleophile used.
科学的研究の応用
(4S)-4-Benzyl-L-proline hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: It serves as a chiral auxiliary in asymmetric synthesis, helping to produce enantiomerically pure compounds.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of (4S)-4-Benzyl-L-proline hydrochloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or modulator by binding to specific active sites on target proteins. The benzyl group can enhance the compound’s binding affinity and specificity for certain molecular targets, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
(4R)-4-Benzyl-L-proline: The enantiomer of (4S)-4-Benzyl-L-proline, differing in the spatial arrangement of the benzyl group.
L-Proline: The parent compound without the benzyl group.
(4S)-4-Phenyl-L-proline: A similar compound with a phenyl group instead of a benzyl group.
Uniqueness
(4S)-4-Benzyl-L-proline hydrochloride is unique due to its specific chiral configuration and the presence of the benzyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound in the synthesis of chiral molecules and in the study of stereochemistry.
特性
IUPAC Name |
(2S,4S)-4-benzylpyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c14-12(15)11-7-10(8-13-11)6-9-4-2-1-3-5-9;/h1-5,10-11,13H,6-8H2,(H,14,15);1H/t10-,11-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWGPOYNAWMDDN-ACMTZBLWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1C(=O)O)CC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


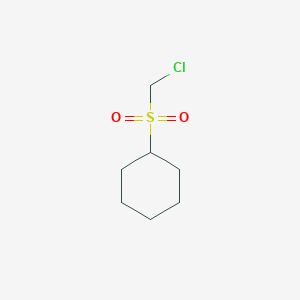
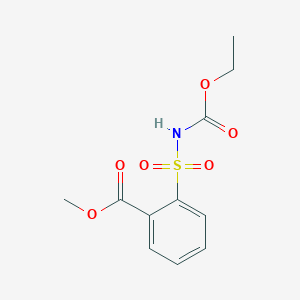
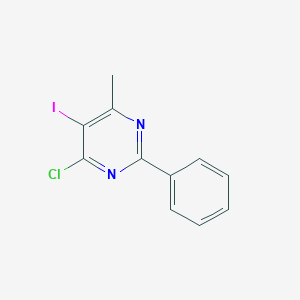
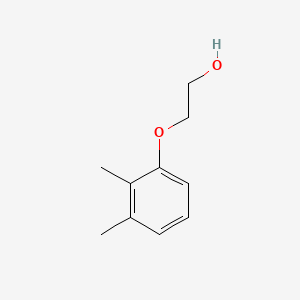
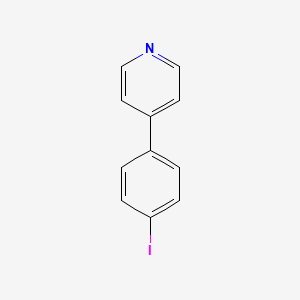
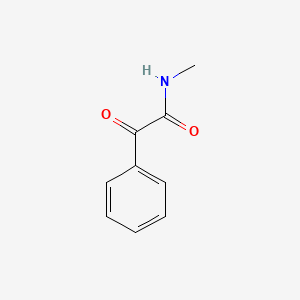
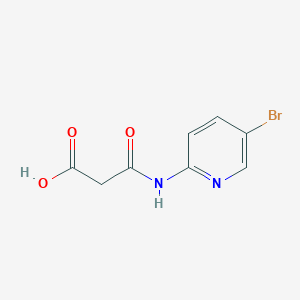
![2-chloro-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3156740.png)

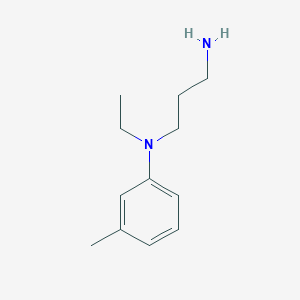

![Methyl 3-amino-5-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B3156774.png)

![2-Bromodibenzo[b,d]furan-3-amine](/img/structure/B3156785.png)
